molecular formula C12H10N2O2 B13848825 6-(3-Hydroxyphenyl)pyridine-3-carboxamide

6-(3-Hydroxyphenyl)pyridine-3-carboxamide

Cat. No.: B13848825
M. Wt: 214.22 g/mol
InChI Key: COEAHJAZKSHAOH-UHFFFAOYSA-N
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Description

6-(3-Hydroxyphenyl)pyridine-3-carboxamide is a chemical compound that belongs to the class of pyridine derivatives This compound features a pyridine ring substituted with a hydroxyphenyl group at the 6-position and a carboxamide group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-Hydroxyphenyl)pyridine-3-carboxamide can be achieved through several synthetic routes. One common method involves the reaction of 3-hydroxybenzaldehyde with 3-cyanopyridine in the presence of a base, followed by hydrolysis and subsequent amidation to form the desired carboxamide . The reaction conditions typically involve moderate temperatures and the use of solvents such as ethanol or methanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. Catalysts such as palladium or nickel may be employed to facilitate the reaction, and the process may be scaled up to produce large quantities of the compound for commercial use .

Chemical Reactions Analysis

Types of Reactions

6-(3-Hydroxyphenyl)pyridine-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 6-(3-Hydroxyphenyl)pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may modulate signaling pathways involved in cell proliferation and apoptosis, contributing to its potential anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(3-Hydroxyphenyl)pyridine-3-carboxamide is unique due to the presence of both the hydroxyphenyl and carboxamide groups, which confer distinct chemical and biological properties. This dual functionality allows for a broader range of applications and reactivity compared to its simpler analogs .

Properties

Molecular Formula

C12H10N2O2

Molecular Weight

214.22 g/mol

IUPAC Name

6-(3-hydroxyphenyl)pyridine-3-carboxamide

InChI

InChI=1S/C12H10N2O2/c13-12(16)9-4-5-11(14-7-9)8-2-1-3-10(15)6-8/h1-7,15H,(H2,13,16)

InChI Key

COEAHJAZKSHAOH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)O)C2=NC=C(C=C2)C(=O)N

Origin of Product

United States

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